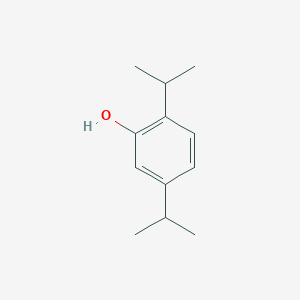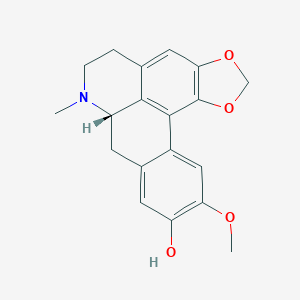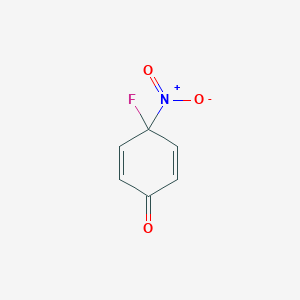
4-Fluoro-4-nitrocyclohexa-2,5-dienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4-nitrocyclohexa-2,5-dienone, also known as parafluoronitrobenzene (PFN), is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. PFN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 177.12 g/mol. In
Aplicaciones Científicas De Investigación
PFN has been widely used in scientific research due to its unique properties, such as its ability to undergo nucleophilic substitution reactions. PFN has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. PFN has also been used as a reagent in the synthesis of biologically active compounds such as pyridine derivatives, benzimidazole derivatives, and quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of PFN is not fully understood, but it is believed to involve the formation of reactive intermediates such as nitrenes and arynes. These intermediates can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The reactivity of PFN is dependent on the position of the nitro group, with para-substituted PFN being more reactive than ortho-substituted PFN.
Biochemical and Physiological Effects
PFN has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. PFN has also been shown to exhibit antitumor activity in vitro and in vivo. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFN has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. PFN is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PFN has some limitations. It is toxic and can cause skin irritation, so appropriate safety measures must be taken when handling it. PFN is also sensitive to light and moisture, which can affect its reactivity and stability.
Direcciones Futuras
PFN has several potential future directions for scientific research. One area of interest is the development of novel synthetic methodologies using PFN as a starting material. Another area of interest is the exploration of the biological activity of PFN and its derivatives. PFN has shown promising results in various preclinical studies, and further investigation is needed to determine its potential as a therapeutic agent. Additionally, PFN can be used as a building block in the synthesis of new materials with unique properties, such as conducting polymers and liquid crystals. Overall, PFN has significant potential for future scientific research in various fields.
Métodos De Síntesis
The synthesis of PFN involves the reaction of 4-nitrophenol with hexafluorocyclohexane in the presence of a catalyst such as zinc chloride. The reaction results in the formation of PFN as a yellow crystalline powder. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Propiedades
Número CAS |
123871-59-0 |
|---|---|
Nombre del producto |
4-Fluoro-4-nitrocyclohexa-2,5-dienone |
Fórmula molecular |
C6H4FNO3 |
Peso molecular |
157.1 g/mol |
Nombre IUPAC |
4-fluoro-4-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4FNO3/c7-6(8(10)11)3-1-5(9)2-4-6/h1-4H |
Clave InChI |
QIKMTDJFOHYBJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)([N+](=O)[O-])F |
SMILES canónico |
C1=CC(C=CC1=O)([N+](=O)[O-])F |
Sinónimos |
2,5-Cyclohexadien-1-one,4-fluoro-4-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



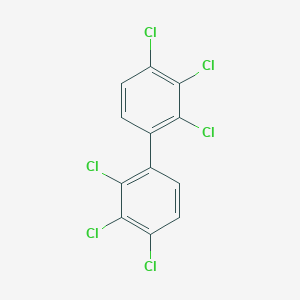
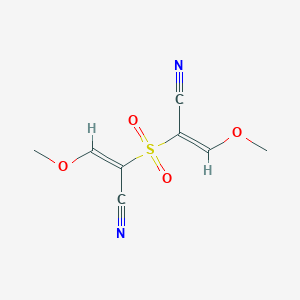
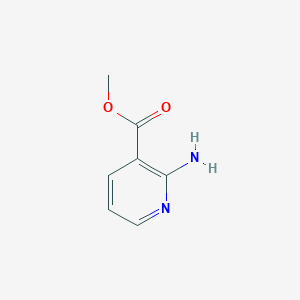

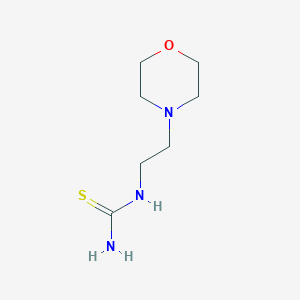
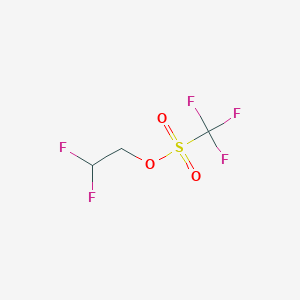
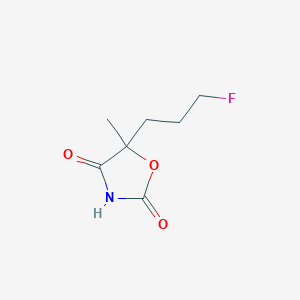
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
